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Compound of Interest

Compound Name: 2-Amino-3-benzyloxypyridine

Cat. No.: B018056

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the compound
2-Amino-3-benzyloxypyridine, a molecule of interest in pharmaceutical research and organic
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical

properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

'H NMR Spectral Data

The 'H NMR spectrum of 2-Amino-3-benzyloxypyridine was acquired in deuterated
chloroform (CDCIs). The chemical shifts (&) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

7.67 dd 1H Pyridine H-6

7.42 -7.30 m 5H Phenyl H

6.94 dd 1H Pyridine H-4

6.58 t 1H Pyridine H-5

5.04 S 2H -OCHa-

4.8 (broad s) S 2H -NH:z

dd = doublet of doublets, m = multiplet, t = triplet, s = singlet

13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
spectrum was recorded in CDCls.[1]

Chemical Shift (ppm) Assignment
150.1 Pyridine C-2
145.8 Pyridine C-3
137.2 Phenyl C (quaternary)
136.9 Pyridine C-6
128.6 Phenyl CH
128.1 Phenyl CH
127.4 Phenyl CH
122.1 Pyridine C-4
111.8 Pyridine C-5
71.0 -OCH:-
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum of 2-Amino-3-benzyloxypyridine was

obtained from a KBr pellet.

Wavenumber (cm~?)

Intensity

Assighment

3450 - 3300 Strong, Broad N-H stretching (amine)
3060 - 3030 Medium C-H stretching (aromatic)
2950 - 2850 Medium C-H stretching (aliphatic)
1620 Strong N-H bending (amine)

1590, 1495, 1455

Medium to Strong

C=C stretching (aromatic

rings)
1240 Strong C-O stretching (aryl ether)
1100 Medium C-N stretching (amine)
740, 695 Strong C-H bending (out-of-plane,

monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

miz Relative Intensity (%) Assighment

200 50.2 [M]* (Molecular lon)

109 4.9 [M - C7H7]*

91 100.0 [C7H7]* (Tropylium ion)

65 5.6 [CsHs]*
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Experimental Protocols

The following are generalized experimental protocols for the spectral analyses described
above. Specific parameters for the acquisition of the presented data for 2-Amino-3-
benzyloxypyridine may vary.

NMR Spectroscopy

Sample Preparation: A solution of 2-Amino-3-benzyloxypyridine is prepared by dissolving
approximately 10-20 mg of the solid compound in about 0.6-0.7 mL of deuterated chloroform
(CDCIs) containing tetramethylsilane (TMS) as an internal standard. The solution is then
transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz for *H NMR).

e Nuclei: *H and 13C.

e Solvent: CDCls.

o Standard: Tetramethylsilane (TMS).

o Temperature: Ambient probe temperature.

e IH NMR Parameters:

o Pulse sequence: Standard single-pulse experiment.

o Number of scans: 16-64.

o Relaxation delay: 1-5 seconds.

e 1BC NMR Parameters:

o Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

o Number of scans: 512-2048 or more, depending on the sample concentration.
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o Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 2-Amino-3-
benzyloxypyridine is finely ground with about 100-200 mg of dry potassium bromide (KBr)
powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent
pellet using a hydraulic press.

Instrumentation and Parameters:

o Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

e Mode: Transmission.

o Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).
e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

o Background: A background spectrum of the empty sample compartment or a pure KBr pellet
is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and lonization: The sample can be introduced via a direct insertion probe
or through a gas chromatograph (GC-MS). For a solid sample like 2-Amino-3-
benzyloxypyridine, direct insertion or injection of a solution into a GC is common. Electron
lonization (EI) is a typical ionization method for such compounds.

Instrumentation and Parameters:
o Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

« lonization Method: Electron lonization (EI).
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« lonization Energy: 70 eV.

e Mass Range: m/z 50-500.

e Scan Speed: Typically 1-2 scans per second.

e Inlet System (if GC-MS):
o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
o Injector Temperature: 250-280 °C.

o Oven Temperature Program: A temperature ramp from a lower temperature (e.g., 100 °C)
to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

o Carrier Gas: Helium at a constant flow rate.

Visualizations

The following diagrams illustrate the relationships and workflows discussed in this guide.

Sample Preparation Spectroscopic Analysis Data Interpretation
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Caption: Workflow for the spectral analysis of 2-Amino-3-benzyloxypyridine.

Caption: Correlation of the molecular structure with key spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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